molecular formula C12H11BrFN B6603731 8-bromo-6-fluoro-2,3,4,9-tetrahydro-1H-carbazole CAS No. 1188195-83-6

8-bromo-6-fluoro-2,3,4,9-tetrahydro-1H-carbazole

Cat. No. B6603731
CAS RN: 1188195-83-6
M. Wt: 268.12 g/mol
InChI Key: ABCSFWICHWXKQD-UHFFFAOYSA-N
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Description

8-bromo-6-fluoro-2,3,4,9-tetrahydro-1H-carbazole (8-Br-6-F-THC) is a heterocyclic compound with a unique structure and a wide range of potential applications in the fields of medicinal chemistry, drug discovery, and materials science. It is a versatile building block for the synthesis of various bioactive compounds and has been used in a number of studies to investigate its biological activities.

Scientific Research Applications

8-bromo-6-fluoro-2,3,4,9-tetrahydro-1H-carbazole has been used in a variety of studies to investigate its potential applications in the fields of medicinal chemistry, drug discovery, and materials science. It has been used in the synthesis of a variety of bioactive compounds, including inhibitors of cyclooxygenase-2 (COX-2) and thromboxane A2 (TXA2) enzymes. It has also been used in the synthesis of a series of compounds that show antibacterial, antifungal, and anti-inflammatory activities. Additionally, 8-bromo-6-fluoro-2,3,4,9-tetrahydro-1H-carbazole has been used as a building block for the synthesis of a variety of materials, including conducting polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 8-bromo-6-fluoro-2,3,4,9-tetrahydro-1H-carbazole is not yet fully understood. However, it is thought to interact with a number of cellular targets, including enzymes, receptors, and ion channels, to modulate the activity of various biochemical and physiological processes. For example, 8-bromo-6-fluoro-2,3,4,9-tetrahydro-1H-carbazole has been shown to inhibit the activity of the cyclooxygenase-2 (COX-2) and thromboxane A2 (TXA2) enzymes, which are involved in the production of pro-inflammatory mediators. It has also been shown to interact with a number of receptors, including the serotonin receptor 5-HT1A, to modulate the activity of various neurotransmitters.
Biochemical and Physiological Effects
The effects of 8-bromo-6-fluoro-2,3,4,9-tetrahydro-1H-carbazole on biochemical and physiological processes are not yet fully understood. However, it has been shown to have a variety of effects on various processes, including the modulation of neurotransmitter activity, the inhibition of the cyclooxygenase-2 (COX-2) and thromboxane A2 (TXA2) enzymes, and the modulation of immune responses. Additionally, 8-bromo-6-fluoro-2,3,4,9-tetrahydro-1H-carbazole has been shown to have anti-inflammatory, antioxidant, and neuroprotective effects.

Advantages and Limitations for Lab Experiments

8-bromo-6-fluoro-2,3,4,9-tetrahydro-1H-carbazole has several advantages for use in laboratory experiments. It is relatively easy to synthesize and has a wide range of potential applications in the fields of medicinal chemistry, drug discovery, and materials science. Additionally, it is relatively stable and has a relatively low toxicity. However, there are some limitations to its use in laboratory experiments, including the fact that it is not water-soluble and has a limited solubility in organic solvents.

Future Directions

There are a number of potential future directions for 8-bromo-6-fluoro-2,3,4,9-tetrahydro-1H-carbazole research. These include further investigations into its mechanism of action, biochemical and physiological effects, and potential therapeutic applications. Additionally, there is potential for further research into the synthesis and characterization of novel derivatives of 8-bromo-6-fluoro-2,3,4,9-tetrahydro-1H-carbazole, as well as the development of new materials and drug delivery systems based on this compound. Finally, there is potential for further research into the use of 8-bromo-6-fluoro-2,3,4,9-tetrahydro-1H-carbazole as a building block for the synthesis of novel bioactive compounds.

Synthesis Methods

8-bromo-6-fluoro-2,3,4,9-tetrahydro-1H-carbazole can be synthesized in a two-step process. The first step involves the reaction of 2,3,4,9-tetrahydro-1H-carbazole (THC) with bromine and potassium fluoride in a solvent such as dimethylformamide (DMF) to form 8-bromo-6-fluoro-2,3,4,9-tetrahydro-1H-carbazole (8-bromo-6-fluoro-2,3,4,9-tetrahydro-1H-carbazole). The second step involves the removal of the bromine and fluoride groups from the molecule by treatment with a base such as sodium hydroxide.

properties

IUPAC Name

8-bromo-6-fluoro-2,3,4,9-tetrahydro-1H-carbazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrFN/c13-10-6-7(14)5-9-8-3-1-2-4-11(8)15-12(9)10/h5-6,15H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABCSFWICHWXKQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(N2)C(=CC(=C3)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrFN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-bromo-6-fluoro-2,3,4,9-tetrahydro-1H-carbazole

CAS RN

1188195-83-6
Record name 8-bromo-6-fluoro-2,3,4,9-tetrahydro-1H-carbazole
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